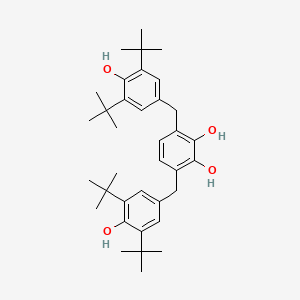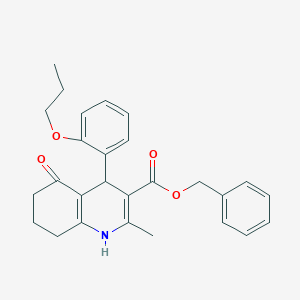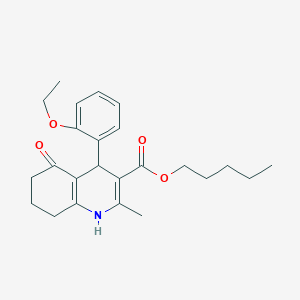
3,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-1,2-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-1,2-benzenediol, commonly known as BHT-DOX, is a synthetic antioxidant and a potent free radical scavenger. It is widely used in various fields such as food, cosmetics, and pharmaceuticals due to its ability to protect against oxidative stress.
Mecanismo De Acción
BHT-DOX exerts its antioxidant activity by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing damage to cells. It also chelates metal ions, which can catalyze the production of free radicals. BHT-DOX has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
BHT-DOX has been shown to protect against oxidative stress-induced damage in various cell types. It has been shown to prevent lipid peroxidation, protein oxidation, and DNA damage. BHT-DOX has also been shown to have anti-inflammatory and anti-cancer effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHT-DOX is a potent antioxidant and free radical scavenger, making it an ideal compound for studying oxidative stress-induced damage in cells. It is also relatively stable and has a long shelf life. However, BHT-DOX can be toxic at high concentrations, and its effects on cells may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on BHT-DOX. One area of interest is the development of BHT-DOX-based therapies for the treatment of diseases such as cancer and neurodegenerative disorders. Another area of interest is the study of the effects of BHT-DOX on aging and lifespan. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory and anti-cancer effects of BHT-DOX.
Métodos De Síntesis
BHT-DOX can be synthesized by the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 1,2-benzenediol in the presence of a base catalyst. The reaction is carried out under reflux in a suitable solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
BHT-DOX has been extensively studied for its antioxidant and free radical scavenging properties. It has been shown to protect against oxidative stress-induced damage in various cell types, including neuronal cells, liver cells, and heart cells. BHT-DOX has also been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
3,6-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50O4/c1-33(2,3)25-17-21(18-26(31(25)39)34(4,5)6)15-23-13-14-24(30(38)29(23)37)16-22-19-27(35(7,8)9)32(40)28(20-22)36(10,11)12/h13-14,17-20,37-40H,15-16H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOWLBJDEOAEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=C(C(=C(C=C2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-propoxy-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5057591.png)

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B5057601.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5057607.png)
![2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5057619.png)

![3-benzyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057630.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5057643.png)


![2-[(1,2-dimethyl-1H-indol-3-yl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5057655.png)
![N-[1-methyl-2-(2-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5057666.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5057679.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5057680.png)